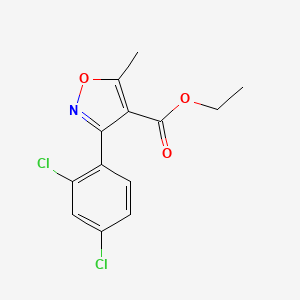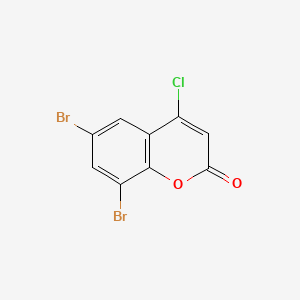
6,8-Dibromo-4-chlorocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-4-chlorocoumarin is a brominated and chlorinated derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-4-chlorocoumarin typically involves the bromination and chlorination of coumarin. One common method is the electrophilic substitution reaction, where coumarin is treated with bromine and chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. These methods ensure consistent product quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-4-chlorocoumarin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-ol.
Substitution: Formation of this compound derivatives with various functional groups.
Scientific Research Applications
6,8-Dibromo-4-chlorocoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes.
Mechanism of Action
The mechanism by which 6,8-Dibromo-4-chlorocoumarin exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
6,7-Dibromo-4-chlorocoumarin
6,8-Dibromo-4-fluorocoumarin
6,8-Dibromo-4-methylcoumarin
Properties
Molecular Formula |
C9H3Br2ClO2 |
|---|---|
Molecular Weight |
338.38 g/mol |
IUPAC Name |
6,8-dibromo-4-chlorochromen-2-one |
InChI |
InChI=1S/C9H3Br2ClO2/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3H |
InChI Key |
MBJRNTALNFBHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


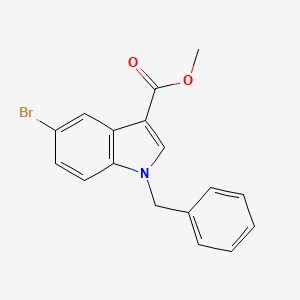

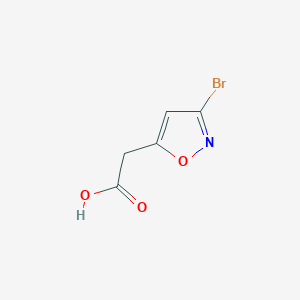


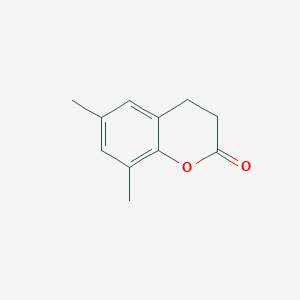
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
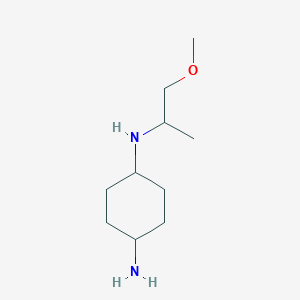
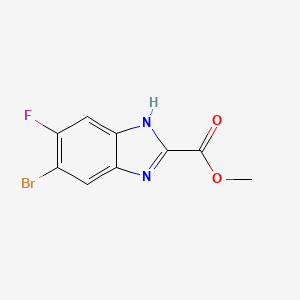

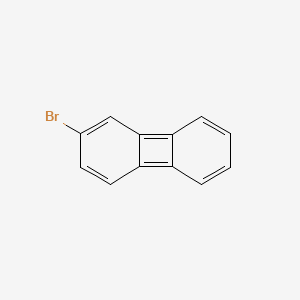
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
